3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid methyl ester
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl
Uniqueness
6,7,8,9-Tetrahydro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Properties
CAS No. |
54554-63-1 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7-3-2-4-9-12-6-8(5-10(14)15)11(16)13(7)9/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
QNQLQKRDBLQOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC=C(C(=O)N12)CC(=O)O |
Origin of Product |
United States |
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